(1E)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate
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Overview
Description
The compound (1E)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate is a complex organic molecule featuring multiple functional groups, including thiazolidine, pyrroloquinoline, and methoxybenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the formation of the thiazolidine ring through a cyclization reaction involving a primary amine, carbon disulfide, and an appropriate anhydride . The pyrroloquinoline core can be synthesized via a series of condensation reactions, often starting from a substituted aniline and involving steps such as cyclization and oxidation . The final esterification step to attach the 2-methoxybenzoate group is usually performed under acidic conditions using methoxybenzoic acid and a suitable dehydrating agent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, Grignard reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
Biologically, the compound’s thiazolidine and pyrroloquinoline moieties are of interest due to their potential bioactivity. These structures are often found in molecules with antimicrobial, anticancer, and anti-inflammatory properties .
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its multiple functional groups provide various points for chemical modification to enhance its pharmacological properties .
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific reactivity .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, the thiazolidine ring could interact with enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. The pyrroloquinoline moiety might intercalate with DNA or interact with proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their antimicrobial and anticancer activities.
Pyrroloquinolines: Studied for their potential as kinase inhibitors and anticancer agents.
Methoxybenzoates: Commonly used in pharmaceuticals for their anti-inflammatory properties.
Uniqueness
This compound’s uniqueness lies in its combination of these three moieties, which could result in a synergistic effect, enhancing its overall bioactivity and making it a promising candidate for further research and development.
Properties
Molecular Formula |
C25H22N2O5S2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
[(3E)-9,11,11-trimethyl-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl] 2-methoxybenzoate |
InChI |
InChI=1S/C25H22N2O5S2/c1-12-11-25(2,3)27-19-15(12)9-13(32-23(30)14-7-5-6-8-17(14)31-4)10-16(19)18(22(27)29)20-21(28)26-24(33)34-20/h5-10,12H,11H2,1-4H3,(H,26,28,33)/b20-18+ |
InChI Key |
WPTLBGXXIFTROC-CZIZESTLSA-N |
Isomeric SMILES |
CC1CC(N2C3=C1C=C(C=C3/C(=C\4/C(=O)NC(=S)S4)/C2=O)OC(=O)C5=CC=CC=C5OC)(C)C |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=C4C(=O)NC(=S)S4)C2=O)OC(=O)C5=CC=CC=C5OC)(C)C |
Origin of Product |
United States |
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